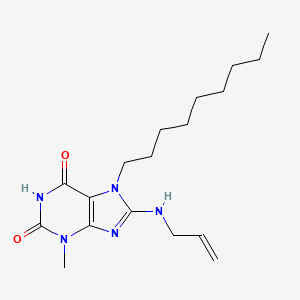![molecular formula C17H24N2O2 B2876772 Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate CAS No. 2197057-25-1](/img/structure/B2876772.png)
Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 2’,3’-dihydro-1’H-spiro[pyrrolidine-2,4’-quinoline]-1-carboxylate” is a complex organic compound. It contains a spiro[pyrrolidine-2,4’-quinoline] core, which is a bicyclic system with a pyrrolidine (a five-membered ring with one nitrogen atom) and a quinoline (a fused ring system with a benzene ring and a pyridine ring). The compound also has a tert-butyl group and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. The spirocyclic core would likely impart a significant degree of three-dimensionality to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could impact its solubility .Scientific Research Applications
Organic Synthesis and Catalysis
Organic synthesis and catalysis research often investigates novel ligands and catalysts for asymmetric hydrogenation, a pivotal process in creating chiral pharmaceutical ingredients. For example, phosphine ligands with tert-butylmethylphosphino groups have been synthesized from enantiopure tert-butylmethylphosphine-boranes, exhibiting excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. These catalysts are useful for synthesizing chiral pharmaceutical ingredients containing amino acid or secondary amine components (Imamoto et al., 2012).
Photochemistry
In photochemistry, the study of quinoline analogs of the perimidinespirohexadienone family of photochromes has revealed insights into the photochromic behavior of these compounds. The synthesis and photochemical analysis of these compounds provide foundational knowledge for developing materials with potential applications in optical storage, switches, and sensors (Moerdyk et al., 2009).
Pharmaceutical Intermediate Development
Research into the transition-metal-free synthesis of quinolines demonstrates the utility of certain carbonyl compounds in synthesizing quinoline derivatives. This methodology allows for the construction of a quinoline ring from substrates bearing a pyrrolidinyl ring, showcasing a novel approach to synthesizing chiral products without racemization, which could be crucial for pharmaceutical applications (Bujok et al., 2017).
Fluorescence and Material Science
In the field of fluorescence and material science, the synthesis and characterization of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and derivatives have been described. These compounds are of interest due to their potential applications in developing fluorescent materials or as intermediates in pharmaceutical synthesis (Yong et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl spiro[2,3-dihydro-1H-quinoline-4,2'-pyrrolidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-6-9-17(19)10-11-18-14-8-5-4-7-13(14)17/h4-5,7-8,18H,6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACRXKJFUFVPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


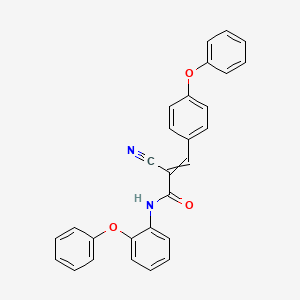
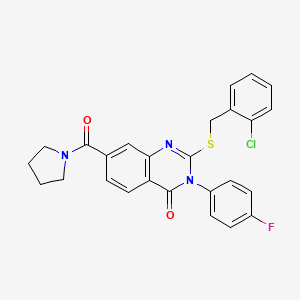

![N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2876696.png)
![Ethyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino [1,2-h]purin-3-yl]acetate](/img/structure/B2876697.png)
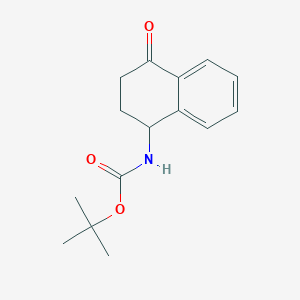
![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)
![Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2876702.png)
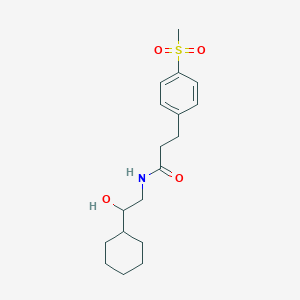
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2876704.png)
![2-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2876706.png)
![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)
